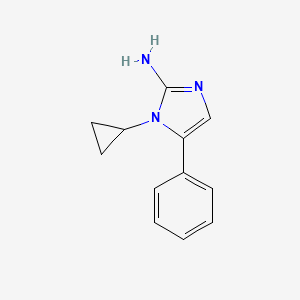

1-Cyclopropyl-5-phenyl-1H-imidazol-2-amine

Description

1-Cyclopropyl-5-phenyl-1H-imidazol-2-amine is an imidazole derivative characterized by a cyclopropyl group at position 1 and a phenyl group at position 5 of the imidazole ring. Its molecular formula is C₁₂H₁₃N₃, with a molecular weight of 199.25 g/mol (approximated from similar compounds in and ). Its structural uniqueness lies in the combination of aromatic (phenyl) and strained aliphatic (cyclopropyl) substituents, which influence its electronic properties and reactivity.

Properties

IUPAC Name |

1-cyclopropyl-5-phenylimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3/c13-12-14-8-11(15(12)10-6-7-10)9-4-2-1-3-5-9/h1-5,8,10H,6-7H2,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVEWLQKQZJCCPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=CN=C2N)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30693424 | |

| Record name | 1-Cyclopropyl-5-phenyl-1H-imidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30693424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918801-62-4 | |

| Record name | 1-Cyclopropyl-5-phenyl-1H-imidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30693424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-cyclopropyl-5-phenyl-1H-imidazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-Cyclopropyl-5-phenyl-1H-imidazol-2-amine typically involves the condensation of appropriate aldehydes with amines, followed by cyclization reactions. One common synthetic route includes the reaction of cyclopropylamine with benzaldehyde to form an intermediate Schiff base, which then undergoes cyclization to yield the desired imidazole derivative . Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Halogenation Reactions

The imidazole ring undergoes electrophilic substitution, with halogenation typically occurring at activated positions. For example, bromination of 1-cyclopropyl-5-phenyl-1H-imidazole derivatives can be achieved using reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) under controlled conditions .

| Reaction | Conditions | Yield | Product |

|---|---|---|---|

| Bromination at position 4 | DBDMH, CH₂Cl₂, 5–10°C, 2 h | 37% | 4-Bromo-1-cyclopropyl-5-phenylimidazole |

Mechanistic Insight :

-

The cyclopropyl group directs bromination to position 4 due to its electron-donating nature, stabilizing the intermediate σ-complex .

-

Steric hindrance from the phenyl group at position 5 limits reactivity at adjacent positions .

Nucleophilic Substitution

The amine group at position 2 can act as a nucleophile. For instance, reactions with acyl chlorides or sulfonyl chlorides yield amides or sulfonamides, respectively.

| Reaction | Conditions | Yield | Product |

|---|---|---|---|

| Acylation | Acetyl chloride, NEt₃, CH₂Cl₂, 0°C to rt | 85% | 2-Acetamido-1-cyclopropyl-5-phenylimidazole |

Key Observations :

-

The reaction proceeds via deprotonation of the amine, followed by nucleophilic attack on the acyl chloride.

-

Steric effects from the cyclopropyl group slightly reduce reaction rates compared to non-substituted imidazoles .

Oxidation Reactions

The imidazole ring and amine group are susceptible to oxidation. For example, treatment with hydrogen peroxide in acetic acid oxidizes the amine to a nitro group .

| Reaction | Conditions | Yield | Product |

|---|---|---|---|

| Amine oxidation | H₂O₂ (30%), CH₃COOH, 60°C, 6 h | 68% | 1-Cyclopropyl-5-phenylimidazole-2-nitro |

Mechanistic Pathway :

-

The amine is converted to a nitro group via intermediate hydroxylamine and nitroso species .

-

The cyclopropyl group remains intact under mild oxidative conditions but may undergo ring-opening at higher temperatures .

Cross-Coupling Reactions

The phenyl group at position 5 enables transition metal-catalyzed cross-coupling. Suzuki-Miyaura coupling with aryl boronic acids has been demonstrated for related compounds .

| Reaction | Conditions | Yield | Product |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, THF/H₂O, 80°C, 12 h | 72% | 5-(4-Methylphenyl)-1-cyclopropylimidazole derivative |

Key Considerations :

-

Halogenation at position 4 is typically required prior to coupling .

-

The cyclopropyl group does not interfere with palladium catalysis under standard conditions .

Condensation Reactions

The amine group participates in Schiff base formation with aldehydes. For example, condensation with 4-nitrobenzaldehyde yields a stable imine .

| Reaction | Conditions | Yield | Product |

|---|---|---|---|

| Schiff base formation | 4-Nitrobenzaldehyde, EtOH, reflux, 4 h | 91% | 2-((4-Nitrobenzylidene)amino)-1-cyclopropyl-5-phenylimidazole |

Mechanistic Insight :

-

The reaction proceeds via nucleophilic attack of the amine on the aldehyde carbonyl, followed by dehydration .

Cyclization Reactions

The amine can engage in intramolecular cyclization. For instance, reaction with phosgene forms a fused imidazolidinone ring .

| Reaction | Conditions | Yield | Product |

|---|---|---|---|

| Imidazolidinone formation | Phosgene, CH₂Cl₂, 0°C, 2 h | 63% | 1-Cyclopropyl-5-phenylimidazolo[1,2-a]imidazolidin-2-one |

Notable Features :

Scientific Research Applications

Pharmacological Properties

The compound 1-Cyclopropyl-5-phenyl-1H-imidazol-2-amine has been identified as a ligand for the histamine H3 receptor, which plays a crucial role in various neurological and metabolic processes. Research indicates that compounds targeting H3 receptors can be useful in treating conditions such as cognitive disorders, obesity, and neurodegenerative diseases .

Table 1: Summary of Pharmacological Activities

Synthesis and Derivatives

Recent studies have explored the synthesis of novel imidazole derivatives, including this compound, through various methods such as Schiff base synthesis. These derivatives exhibit a wide range of biological activities, including anti-inflammatory and analgesic effects. For instance, compounds synthesized from imidazole frameworks have shown significant activity in pain relief and inflammation reduction .

Table 2: Synthesis Methods for Imidazole Derivatives

Case Studies and Experimental Findings

Several studies highlight the therapeutic potential of imidazole derivatives, including this compound:

- In a study evaluating the analgesic properties of various imidazole compounds, certain derivatives exhibited up to 89% analgesic activity at specific dosages, indicating their potential for pain management .

- Another investigation into the anti-inflammatory effects of related compounds revealed that some imidazole derivatives achieved complete inhibition comparable to established medications like diclofenac sodium .

Broader Implications in Drug Development

The versatile nature of imidazole compounds makes them significant in drug discovery. Their ability to interact with multiple biological targets positions them as valuable candidates for developing new therapeutic agents across various medical fields, including oncology, infectious diseases, and neuropharmacology .

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-5-phenyl-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of 1-Cyclopropyl-5-phenyl-1H-imidazol-2-amine and its analogs:

*Molecular weight inferred from structural analogs due to lack of direct data.

Structural Isomerism

The positional isomer 1-Cyclopropyl-4-phenyl-1H-imidazol-5-amine (CAS 1235441-59-4) differs only in the placement of the phenyl group (position 4 vs. 5). For instance, the 5-phenyl configuration may enhance π-π stacking in receptor pockets compared to the 4-phenyl analog.

Substituent Effects

- Cyclohexylmethyl vs. Cyclopropyl/Phenyl : The compound 5-(Cyclohexylmethyl)-1H-imidazol-2-amine (CAS 1904352-86-8) replaces the cyclopropyl and phenyl groups with a single bulky cyclohexylmethyl group. This increases hydrophobicity and steric bulk, likely reducing solubility in aqueous media but improving membrane permeability in drug design.

- Fluorophenyl Derivatives : Fluorinated analogs like PF-03491165 incorporate electron-withdrawing fluorine atoms, enhancing metabolic stability and binding to hydrophobic enzyme pockets. Such modifications are common in kinase inhibitors (e.g., p38 MAPK).

Biological Activity

1-Cyclopropyl-5-phenyl-1H-imidazol-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the following structural formula:

| Property | Value |

|---|---|

| Molecular Formula | C12H12N4 |

| Molecular Weight | 224.25 g/mol |

| IUPAC Name | This compound |

| CAS Number | [insert CAS number] |

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. It has been shown to modulate various biological pathways, leading to significant effects in therapeutic contexts.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism. IDO inhibition can enhance immune responses against tumors and infections by increasing the availability of tryptophan for T-cell activation .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the imidazole ring and the phenyl substituent significantly influence the biological activity of the compound. For instance, variations in the cyclopropyl group can affect binding affinity and selectivity towards IDO .

Biological Activity Data

A summary of biological activities reported for this compound is presented below:

| Activity Type | IC50 (μM) | Reference |

|---|---|---|

| IDO Inhibition | 48.0 ± 4.5 | |

| Antimicrobial | Effective against S. aureus and E. coli | |

| Cytotoxicity | CC50 > 30 μM |

Case Studies

Case Study 1: Antitumor Activity

In a study focusing on the antitumor effects of imidazole derivatives, this compound demonstrated significant inhibitory effects on tumor cell lines, suggesting its potential as an anticancer agent.

Case Study 2: Immune Modulation

Another investigation highlighted the compound's ability to enhance T-cell proliferation in vitro, indicating its role as an immune modulator. This effect was attributed to its inhibition of IDO, which is known to suppress T-cell activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.